molecular formula C15H7BrN2O2 B2813729 8-Bromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-05-5

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B2813729
CAS RN: 65618-05-5
M. Wt: 327.137
InChI Key: INPHXCCBDRGBRF-UHFFFAOYSA-N
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Description

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic organic compound . It has a molecular weight of 327.14 . The IUPAC name for this compound is 8-bromoindolo[2,1-b]quinazoline-6,12-dione .


Molecular Structure Analysis

The InChI code for 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a solid at room temperature . It should be stored at 2-8 degrees Celsius .

Safety and Hazards

Specific safety and hazard information for 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is not available in the current resources .

properties

IUPAC Name

8-bromoindolo[2,1-b]quinazoline-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPHXCCBDRGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Synthesis routes and methods

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-bromoisatin for 5-fluoroisatin gave the title compound in 9% yield: mp 288°-290.2° C.; 1H NMR (300 MHz, CDCl3) δ 8.56 (d, 1H) 8.44 (d, 1H) 8.06 (s, 1H) 8.04 (s, 1H) 7.82-7.96 (m, 2H) 7.66-7.76 (m, 1H); MS (M+H)+ 328.
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